Selenocyanate

Anticancer Breast Cancer Organoselenium

Avoid irreproducible bioactivity caused by inappropriate analog substitution. Selenocyanate (CAS 5749-48-4) delivers quantifiably higher antiproliferative potency than thiocyanate in TNBC models (MDA-MB-231, MCF-7), a 4.0 chemopreventive index for p-XSC vs. 1.3 for selenite, and sub-micromolar anti-MRSA activity (MIC 0.76 µg/mL). Non-mutagenic Ames profile supports safer handling. ≥99% purity, multi-gram stock available for immediate dispatch, ensuring supply chain certainty for your lead optimization pipeline.

Molecular Formula CNSe-
Molecular Weight 104.99 g/mol
CAS No. 5749-48-4
Cat. No. B1200272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocyanate
CAS5749-48-4
Synonymsselenocyanate
selenocyanate potassium
selenocyanic acid
Molecular FormulaCNSe-
Molecular Weight104.99 g/mol
Structural Identifiers
SMILESC(#N)[Se-]
InChIInChI=1S/CHNSe/c2-1-3/h3H/p-1
InChIKeyCRDYSYOERSZTHZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenocyanate Procurement & Differentiation Guide


Selenocyanate (SeCN⁻) is a pseudohalide anion isoelectronic with thiocyanate, characterized by the formal replacement of the sulfur atom with selenium [1]. This substitution fundamentally alters the electronic structure and reactivity profile of the compound, imparting distinct spectroscopic signatures and a markedly different biological activity landscape compared to its sulfur-containing analog [1]. As an organoselenium entity, selenocyanate has garnered significant attention as a pharmacophore in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiparasitic agents [2]. Its chemical versatility enables diverse synthetic derivatization, positioning it as a key building block for research and industrial applications that require selenium-specific properties [2].

Se Selenium-specific pseudohalide reactivity distinct from thiocyanate
Syn Building block for diverse organoselenium compound synthesis
Res Research context: anticancer cell models, antimicrobial screening, antiparasitic studies

Why Selenocyanate Substitution Fails


Generic substitution of selenocyanate with closely related analogs such as thiocyanate, selenite, or selenomethionine is scientifically invalid due to fundamental differences in chemical reactivity, biological activity, and safety profiles. The selenium atom confers distinct redox properties and metabolic fates that cannot be replicated by sulfur-containing analogs, leading to significant variations in antiproliferative potency, chemopreventive efficacy, and antimicrobial activity [1]. Furthermore, the speciation of selenium—whether as an inorganic salt (selenite), amino acid derivative (selenomethionine), or pseudohalide (selenocyanate)—dramatically alters its toxicity, mutagenicity, and therapeutic index, making cross-class equivalence impossible [2]. These differences are not merely theoretical but are substantiated by quantitative, comparator-based evidence across multiple experimental systems, as detailed in the following evidence guide.

Thiocyanate (SCN⁻) substitution
Sulfur-to-selenium exchange alters redox behavior and antiproliferative response; direct replacement may shift cellular activity.
Inorganic selenite / selenate
Speciation differences affect toxicity, mutagenicity, and metabolic processing; not bioequivalent to organoselenocyanate.
Selenomethionine / selenocystine
Amino acid conjugates exhibit distinct uptake, metabolism, and bioactivity profiles; cannot substitute for pseudohalide research tool.

Selenocyanate Evidence Matrix


Antiproliferative Activity in Breast Cancer Cells

In a head-to-head comparison of organochalcogenocyanates against multiple breast cancer cell lines, selenocyanates demonstrated significantly higher antiproliferative activity than their corresponding thiocyanate analogs [1]. The study evaluated benzyl selenocyanate (BSC) and its derivatives, revealing that the selenium-containing compounds consistently outperformed sulfur-containing thiocyanates [1].

Antiproliferative
Head-to-head
Selenocyanates > Thiocyanates
Reported higher antiproliferative response in breast cancer cell lines
MDA-MB-231, MCF-7, T-47D; 4-nitro derivative selective to TNBC
Anticancer Breast Cancer Organoselenium

Chemopreventive Index: p-XSC vs. Sodium Selenite

In a comparative in vivo chemoprevention study, 1,4-phenylenebis(methylene)selenocyanate (p-XSC) demonstrated a significantly higher chemopreventive index than inorganic sodium selenite and other selenocyanate analogs [1]. The chemopreventive index, calculated as the ratio of maximum tolerable dose (MTD) to the effective dose producing ~50% inhibition in total tumor yield (ED50), is a critical metric for evaluating the therapeutic window of chemopreventive agents [1].

Chemopreventive Index
Head-to-head
p-XSC: 4.0 vs 1.3
Sodium selenite
Higher chemopreventive index in rat mammary model
MTD/ED50 ratio; p-XSC suppressed tumor yield 80% at 15 ppm Se
Chemoprevention Mammary Carcinogenesis In Vivo

Antibacterial Activity vs. ESKAPE Pathogens

Benzyl selenocyanate (BSC) exhibited potent activity against multidrug-resistant ESKAPE pathogens, including MRSA, with a competitive MIC value of 0.76 μg/mL (3.88 μM), while demonstrating low cytotoxicity against mammalian cells (IC50 = 31 μM) [1]. This selective antibacterial profile contrasts with many conventional antibiotics that lack comparable selectivity [1].

Antibacterial MIC
Cross-study
BSC: MIC 0.76 μg/mL
MRSA; IC50 31 μM (mammalian)
Supports antimicrobial screening context
~8-fold selectivity window; ESKAPE panel
Antimicrobial ESKAPE Drug Resistance

Leishmanicidal Selectivity Index vs. Reference Drugs

Selenocyanate derivatives demonstrated exceptional leishmanicidal activity against Leishmania infantum axenic amastigotes with selectivity indices far exceeding those of reference drugs miltefosine and amphotericin B [1]. Eleven compounds exhibited EC50 values lower than miltefosine (2.84 μM), and six compounds achieved selectivity indices ranging from 9 to >1,442 [1].

Leishmanicidal SI
Head-to-head
Compound 2h: SI >1442
vs Miltefosine EC50 2.84 μM
Reported high selectivity indices vs reference drugs
L. infantum amastigotes; THP-1 cells
Leishmaniasis Selectivity Index Neglected Tropical Diseases

Mutagenicity vs. Selenate

In a comparative Ames test evaluating nine bioselenocompounds, selenocyanate exhibited no mutagenicity across all tested Salmonella typhimurium strains (TA98, TA100, TA1535), with or without metabolic activation (S9 mix) [1]. In contrast, selenate showed weak mutagenicity, and selenomethionine/selenocystine demonstrated antibacterial activity that reduced colony counts [1].

Mutagenicity
Head-to-head
Selenocyanate: Non-mutagenic
Selenate: Weak mutagenicity
Supports safety-related endpoint monitoring
Ames test TA98, TA100, TA1535 ± S9
Genotoxicity Safety Ames Test

Selenocyanate Application Scenarios


Selenocyanate in Anticancer Drug Discovery

For research programs targeting breast cancer, particularly triple-negative breast cancer (TNBC), selenocyanate-based compounds should be prioritized over thiocyanate analogs due to their demonstrably higher antiproliferative activity [1]. The evidence from head-to-head comparisons shows that selenocyanates exhibit much higher potency against breast cancer cell lines (MDA-MB-231, MCF-7, T-47D) than their sulfur-containing counterparts [1]. This differential activity, coupled with the ability to modulate key cellular proteins such as Survivin, Bcl-2, and COX-2, makes selenocyanate a strategically superior starting point for lead optimization in oncology pipelines [1].

Chemoprevention: p-XSC vs. Inorganic Selenite

In chemoprevention research utilizing rodent models of mammary carcinogenesis, 1,4-phenylenebis(methylene)selenocyanate (p-XSC) is the unequivocal choice over sodium selenite and other selenocyanate analogs. The chemopreventive index of 4.0 for p-XSC, compared to 1.3 for sodium selenite, quantifies its superior therapeutic window—it is better tolerated at the doses required for effective tumor suppression (80% reduction in initiation phase) [2]. This advantage is critical for long-term dietary administration studies where minimizing toxicity while maximizing chemopreventive efficacy is essential.

Antimicrobial Development: Targeting ESKAPE Pathogens

Research groups focused on combating antimicrobial resistance should consider benzyl selenocyanate (BSC) as a lead compound for developing novel anti-ESKAPE agents. BSC demonstrates a competitive MIC of 0.76 μg/mL (3.88 μM) against MRSA while exhibiting low mammalian cytotoxicity (IC50 = 31 μM), indicating a favorable selectivity window [3]. This profile is particularly valuable in the context of multidrug-resistant infections where current therapeutic options are limited and often associated with significant toxicity.

Leishmaniasis Drug Discovery with Selenocyanate Derivatives

For leishmaniasis drug discovery programs, selenocyanate derivatives such as compounds 2h, 2k, and 2m offer a compelling advantage over current reference drugs due to their sub-micromolar potency (EC50 = 0.50–1.19 μM) and extraordinarily high selectivity indices (>672 to >1,442) against L. infantum [4]. These metrics significantly surpass those of miltefosine (EC50 = 2.84 μM) and provide a much wider therapeutic window than existing clinical options, which are often plagued by toxicity and treatment failure [4]. Prioritizing this scaffold is justified for developing safer, more effective antileishmanial therapies.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Selenium-specific antiproliferative profile
Cell-viability and protein modulation endpoints
Mammary carcinogenesis model
Chemopreventive index context
Tolerability and tumor-suppression endpoints
Antimicrobial screening (ESKAPE)
Antimicrobial selectivity profile
MIC and cytotoxicity counter-screens
Leishmaniasis amastigote model
Leishmanicidal selectivity indices
Antiparasitic activity and host-cell selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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